![molecular formula C15H15NO5 B13211631 5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B13211631.png)
5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the furan ring and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The benzyloxycarbonyl group can be removed through reduction reactions.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the benzyloxycarbonyl group yields the free amine.
Scientific Research Applications
5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various chemical transformations. The compound’s overall reactivity is influenced by the presence of the carboxylic acid group, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-({[(Benzyloxy)carbonyl]amino}pentanoic acid): Similar structure but with a pentanoic acid chain instead of a furan ring.
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid: Contains a benzoic acid moiety instead of a furan ring.
N-[(Benzyloxy)carbonyl]-5-aminopentanoic acid: Another similar compound with a different backbone structure.
Uniqueness
The uniqueness of 5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid lies in its combination of functional groups and the presence of the furan ring. This structure imparts specific reactivity and properties that are not observed in the similar compounds listed above. The furan ring, in particular, provides unique electronic characteristics that influence the compound’s behavior in various chemical reactions.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
3-methyl-5-(phenylmethoxycarbonylaminomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO5/c1-10-7-12(21-13(10)14(17)18)8-16-15(19)20-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
UPMWFITXYJFTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


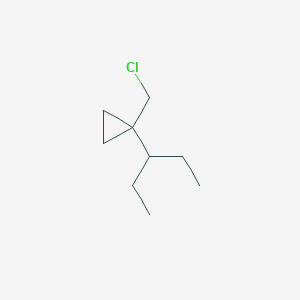
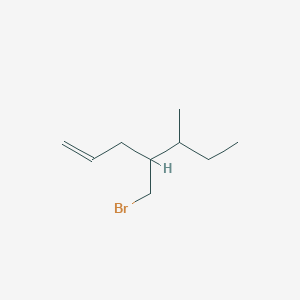

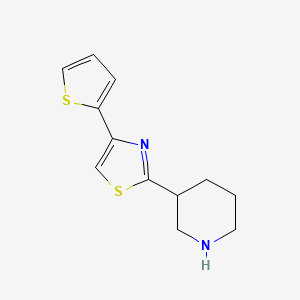

![4-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B13211573.png)

![Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13211576.png)

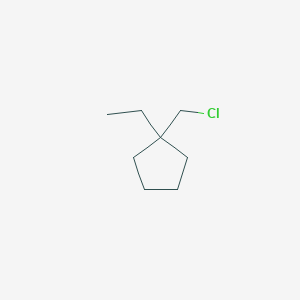
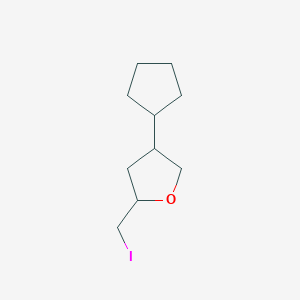
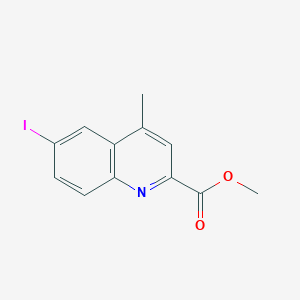
![{2-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13211622.png)
![Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211628.png)
